These compounds are a series of alkaline phosphatase inhibitors containing an N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide scaffold. The most potent compound in this series (6i) exhibited an IC50 value of 0.420 μM against alkaline phosphatase. []
Relevance:
These compounds share the core 1,3,4-oxadiazole ring system with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main difference is the substituent at the 5-position of the oxadiazole ring. While the main compound features a cyanomethylsulfanyl group, the related compounds possess various alkylthio groups. Additionally, the related compounds have a benzamide substituent at the 2-position of the oxadiazole ring, whereas the main compound has a 4-fluorobenzamide group. These structural similarities suggest potential overlap in their biological activity profiles. []
These compounds, featuring a N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine scaffold, were synthesized as potential anticancer agents. In vitro assays demonstrated selective activity towards liver cancer, with the most potent compound exhibiting an IC50 of 2.46 μg/mL. []
Relevance:
These compounds are structurally similar to N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide, sharing a common 1,3,4-oxadiazole ring. The main structural difference lies in the substituents at the 2- and 5-positions of the oxadiazole ring. The related compounds have a 2,4-dichlorophenyl group at the 5-position, whereas the main compound possesses a cyanomethylsulfanyl substituent. This difference in substitution patterns could influence their binding affinities and selectivity profiles toward different targets. []
These compounds, based on the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine scaffold, were investigated for their antimicrobial and anticancer activities. Notably, several compounds showed promising antiproliferative activity against a panel of human cancer cell lines, with some demonstrating selectivity towards non-small cell lung cancer. []
Relevance:
These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide belong to the same chemical class, characterized by the presence of a 1,3,4-oxadiazole ring. The main structural differences between the related compounds and the target compound reside in the substituents attached to the oxadiazole ring. The related compounds feature either an aryl or alkyl group at the 5-position, whereas the target compound has a cyanomethylsulfanyl substituent. Moreover, the related compounds incorporate a pyridin-2-amine moiety at the 2-position, while the target compound has a 4-fluorobenzamide substituent. These structural variations are likely to impact their pharmacological profiles and target selectivity. []
This series of compounds, characterized by a rigid morphine structure incorporating a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7), was synthesized and structurally confirmed. []
Relevance:
These compounds share the 1,3,4-oxadiazole ring with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The significant structural difference lies in the complex morphinan moiety attached to the oxadiazole ring in these related compounds, which is absent in the main compound. This structural distinction suggests a very different pharmacological profile for these compounds compared to the main compound. []
A new crystalline, thermodynamically stable modification of this compound was developed, offering advantages for formulation stability in suspensions. []
BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Metabolic studies revealed various biotransformation pathways, including oxidation and conjugation reactions. An unusual finding was the direct conjugation of the pyridin-5-yl group with N-acetylglucosamine in monkeys. []
Relevance:
This compound, while also containing a 1,3,4-oxadiazole ring like N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide, exhibits a significantly different overall structure with multiple fused heterocycles. This complex structure contributes to its specific interaction with VEGFR-2, and its metabolic pathways would differ significantly from the main compound due to the presence of various metabolically labile sites. []
This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, identified through structure-activity relationship studies aimed at optimizing lipophilicity. []
EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor that exhibits an improved therapeutic index compared to first- and second-generation inhibitors. This improved therapeutic index is attributed to its lower emetic potential while maintaining potent anti-inflammatory activity. []
This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential. The compounds demonstrated promising activity against urease and exhibited low cytotoxicity. []
Relevance:
These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide share a common structural feature: the 1,3,4-oxadiazole ring system. The related compounds feature a (2-amino-1,3-thiazol-4-yl)methyl substituent at the 5-position of the oxadiazole, while the main compound has a cyanomethylsulfanyl group. Additionally, the related compounds have a propanamide moiety connected to the oxadiazole ring through a sulfanyl linker, whereas the main compound has a 4-fluorobenzamide group directly attached to the oxadiazole ring. These structural differences suggest that although they share the same core ring, their pharmacological profiles and targets may differ. []
These compounds were synthesized from 5-bromo-N′-(1-arylethylidene)-2-hydroxybenzohydrazide precursors via refluxing with acetic anhydride. The structures were confirmed through spectroscopic methods. []
This series of bi-heterocycles, containing a 1,3-thiazole and 1,3,4-oxadiazole in their structure, was synthesized and evaluated for their potential against Alzheimer's disease and diabetes. []
Relevance:
These compounds share the 1,3,4-oxadiazole ring with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main difference is the presence of a (4-methyl-1,3-thiazol-2-yl)acetamide moiety attached to the oxadiazole ring through a sulfanyl linker, whereas the main compound has a 4-fluorobenzamide group directly attached. The variation in substituents and the presence of the 1,3-thiazole ring suggest different potential targets and biological activities compared to the main compound. []
This compound and its pharmaceutically acceptable salts are described. Potential applications include combination therapies with LHRH analogs and/or bisphosphonates. []
Relevance:
This compound shares the 1,3,4-oxadiazole ring and a similar phenyl-linked benzamide moiety with N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide. The main differences lie in the substitution patterns on the benzamide ring and the presence of a pyridine-3-sulfonamide group. These structural variations could influence their pharmacological profiles and target selectivity. []
This compound contains a pyrazole ring linked to a 1,3,4-oxadiazole, which is further attached to a dimethylaniline moiety. Its structure was determined by X-ray crystallography. []
This compound, featuring a 2,3-dihydro-1,3,4-oxadiazole ring linked to a fluorophenyl acetate moiety, has been synthesized and structurally characterized. []
N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description:
This compound, containing a thiazole ring fused to a 1,3,4-oxadiazole, was synthesized and evaluated as a potential antibacterial agent. []
This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring. Its crystal structure was analyzed to understand its conformational features. []
This compound contains a pyridazinone ring linked to a 1,3,4-oxadiazole, which is further substituted with a phenyl group. Its crystal structure was studied, revealing intermolecular interactions contributing to its packing arrangement. []
This compound, containing a 1,3,4-oxadiazole ring with a sulfonylmethyl substituent, has been synthesized and its crystal structure has been determined. []
These compounds, derived from 2-phenylaminomethyl-3-methyl-4(3H)-quinazolinone, served as precursors for the synthesis of novel 1,3,4-oxadiazol-2-yl-4(3H)-quinazolinones via PPA-catalyzed cyclization. []
4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)
Compound Description:
These are 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group that displayed good nematocidal activity against Bursaphelenchus xylophilus. They were found to impact the nematode's mobility, respiration, and caused fluid leakage. []
Relevance:
While these compounds contain a 1,2,4-oxadiazole ring, N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide has a 1,3,4-oxadiazole ring. Despite this difference, both sets of compounds highlight the versatility of oxadiazole rings in pesticide and pharmaceutical development. The specific substitutions on the oxadiazole and thiadiazole rings in the related compounds likely contribute to their nematocidal activity, which may differ from the target and activity profile of the main compound. []
This study focused on a new class of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-(styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine derivatives synthesized by modifying the amino group. []
This compound, containing a 1,3,4-oxadiazole ring linked to a carbazole moiety, was synthesized and characterized through spectroscopic methods. []
N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives
Compound Description:
This study synthesized and characterized a series of N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives as potential antimicrobial agents. []
These compounds, containing a 1,3,4-oxadiazole ring linked to a chalcone moiety, were synthesized and evaluated for their antibacterial and antifungal activities. Some showed potent activity against both Gram-positive and Gram-negative bacteria. []
Compound Description:
This series of compounds, containing a 1,3,4-oxadiazole ring linked to a pyrazole moiety, was synthesized and screened for antimicrobial activity. []
Compound Description:
This study investigated a series of 2-(4-phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) and substituted N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i) as potential Collapsin Response Mediator Protein 1 (CRMP1) inhibitors for treating small cell lung cancer. []
These novel carprofen derivatives, incorporating carbazole and 1,3,4-oxadiazole pharmacophores, were synthesized and evaluated for their in vitro cytotoxicity and antimicrobial activity. Notably, they exhibited good antimicrobial activity, particularly against E. coli and C. albicans, and demonstrated exceptional anti-biofilm activity, especially against P. aeruginosa biofilms. []
Relevance:
These compounds and N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide belong to the same chemical class, characterized by the presence of a 1,3,4-oxadiazole ring. The main structural differences between the related compounds and the target compound reside in the substituents attached to the oxadiazole ring. Additionally, the related compounds incorporate a (6-chloro-9H-carbazol-2-yl)ethane moiety at the 2-position of the oxadiazole ring, while the target compound has a 4-fluorobenzamide substituent. These structural variations are likely to impact their pharmacological profiles and target selectivity. []
5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles
Compound Description:
The study focuses on synthesizing derivatives of metronidazole, a nitroimidazole antibiotic. The synthesized compounds include 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and various N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.